2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of chlorophenoxy and dibromo-methoxyphenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate to form 2-(4-chlorophenoxy)acetohydrazide. This intermediate is then reacted with 3,5-dibromo-4-methoxybenzaldehyde under reflux conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)acetohydrazide
- 3,5-dibromo-4-methoxybenzaldehyde
- 2-(4-chlorophenoxy)propionic acid
Uniqueness
2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide is unique due to the combination of chlorophenoxy and dibromo-methoxyphenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications[5][5].
Properties
Molecular Formula |
C16H13Br2ClN2O3 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(3,5-dibromo-4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13Br2ClN2O3/c1-23-16-13(17)6-10(7-14(16)18)8-20-21-15(22)9-24-12-4-2-11(19)3-5-12/h2-8H,9H2,1H3,(H,21,22)/b20-8+ |
InChI Key |
GRAXHYAPYIMBQZ-DNTJNYDQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)Br |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C=NNC(=O)COC2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
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